
(2-Methylphenyl)di(propan-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylphenyl)di(propan-2-yl)phosphane is an organophosphorus compound with the molecular formula C13H21P. It is a phosphane derivative where the phosphorus atom is bonded to a 2-methylphenyl group and two isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)di(propan-2-yl)phosphane typically involves the reaction of 2-methylphenylmagnesium bromide with di(propan-2-yl)phosphine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylphenyl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
(2-Methylphenyl)di(propan-2-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is investigated for its potential use in biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (2-Methylphenyl)di(propan-2-yl)phosphane exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Phenylphenyl)di(propan-2-yl)phosphane
- (2-Methoxyphenyl)di(propan-2-yl)phosphane
Uniqueness
(2-Methylphenyl)di(propan-2-yl)phosphane is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.
Propiedades
Número CAS |
625856-24-8 |
|---|---|
Fórmula molecular |
C13H21P |
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
(2-methylphenyl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C13H21P/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
Clave InChI |
ZVAAAXWUTFKQTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


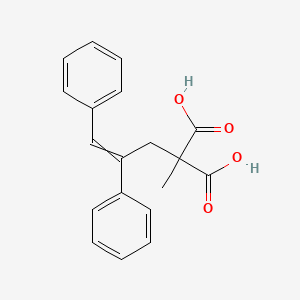



![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
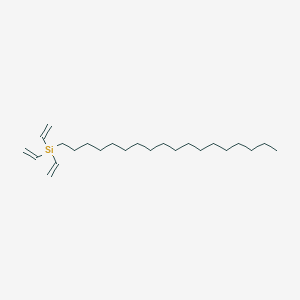
![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
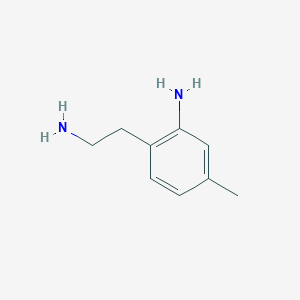
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
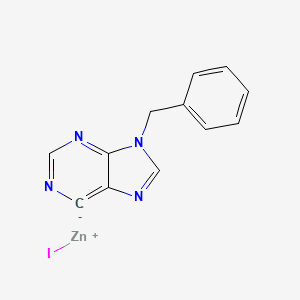
![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
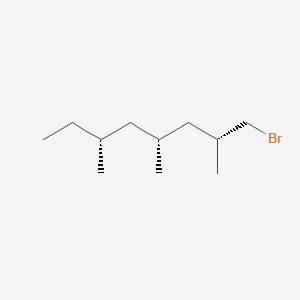
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
